![molecular formula C22H29BrO3 B12288654 16'-bromo-13'-ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12288654.png)
16'-bromo-13'-ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16’-bromo-13’-etil-3’-metoxiespiro[1,3-dioxolano-2,17’-7,8,9,11,12,14,15,16-octahidro-6H-ciclopenta[a]fenantreno] es un compuesto orgánico complejo con una estructura spiro única. Este compuesto se caracteriza por la presencia de un átomo de bromo, un grupo etil y un grupo metoxi unidos a un sistema de anillo spiro[1,3-dioxolano] fusionado con un núcleo de ciclopenta[a]fenantreno. La intrincada estructura del compuesto lo convierte en un tema de interés en diversos campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 16’-bromo-13’-etil-3’-metoxiespiro[1,3-dioxolano-2,17’-7,8,9,11,12,14,15,16-octahidro-6H-ciclopenta[a]fenantreno] implica múltiples pasos, incluida la formación del anillo spiro[1,3-dioxolano] y la introducción de los grupos bromo, etil y metoxi. La ruta sintética generalmente comienza con la preparación del núcleo de ciclopenta[a]fenantreno, seguido de la formación del anillo spiro a través de una reacción de ciclización. El átomo de bromo se introduce mediante una reacción de bromación, mientras que los grupos etil y metoxi se añaden mediante reacciones de alquilación y metilación, respectivamente.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para lograr altos rendimientos y pureza. Esto incluye controlar la temperatura, la presión y el tiempo de reacción, así como el uso de catalizadores y disolventes para facilitar las reacciones. El proceso industrial también puede implicar pasos de purificación como recristalización, cromatografía y destilación para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
16’-bromo-13’-etil-3’-metoxiespiro[1,3-dioxolano-2,17’-7,8,9,11,12,14,15,16-octahidro-6H-ciclopenta[a]fenantreno] se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o alcanos.
Sustitución: El átomo de bromo se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio o el trióxido de cromo, agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio, y nucleófilos como las aminas o los tioles. Las reacciones generalmente se llevan a cabo bajo condiciones controladas, incluidas temperaturas específicas, disolventes y catalizadores para lograr los productos deseados.
Productos principales
Los principales productos formados a partir de estas reacciones dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, la reducción puede producir alcoholes o alcanos, y las reacciones de sustitución pueden resultar en varios derivados sustituidos.
Aplicaciones Científicas De Investigación
16’-bromo-13’-etil-3’-metoxiespiro[1,3-dioxolano-2,17’-7,8,9,11,12,14,15,16-octahidro-6H-ciclopenta[a]fenantreno] tiene varias aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en varias reacciones químicas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas sus interacciones con enzimas y receptores.
Medicina: El compuesto se investiga por sus posibles propiedades terapéuticas, como actividades antiinflamatorias, anticancerígenas y antimicrobianas.
Industria: Se utiliza en el desarrollo de nuevos materiales, incluidos polímeros y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 16’-bromo-13’-etil-3’-metoxiespiro[1,3-dioxolano-2,17’-7,8,9,11,12,14,15,16-octahidro-6H-ciclopenta[a]fenantreno] implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Algunos compuestos similares incluyen:
- (S)-13-etil-3-metoxi-6,7,11,12,13,16-hexahidrospiro[ciclopenta[a]fenantreno-17,2’-[1,3]dioxolano]
- 2-(2-Bromoethyl)-1,3-dioxolano
- 17-Hidroxi-10,13-dimetil-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahidrospiro fenantreno-3,2’-dioxolano
Singularidad
La singularidad de 16’-bromo-13’-etil-3’-metoxiespiro[1,3-dioxolano-2,17’-7,8,9,11,12,14,15,16-octahidro-6H-ciclopenta[a]fenantreno] radica en su combinación específica de grupos funcionales y su estructura spiro. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C22H29BrO3 |
|---|---|
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
16'-bromo-13'-ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene] |
InChI |
InChI=1S/C22H29BrO3/c1-3-21-9-8-17-16-7-5-15(24-2)12-14(16)4-6-18(17)19(21)13-20(23)22(21)25-10-11-26-22/h5,7,12,17-20H,3-4,6,8-11,13H2,1-2H3 |
Clave InChI |
MQOHIXXVTXBYQK-UHFFFAOYSA-N |
SMILES canónico |
CCC12CCC3C(C1CC(C24OCCO4)Br)CCC5=C3C=CC(=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[[(17beta)-Estra-1,3,5(10)-triene-3,17-diyl]bis(oxy)]bis[tetrahydro-2H-pyran](/img/structure/B12288577.png)
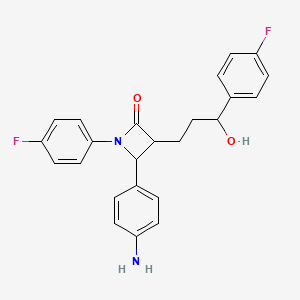
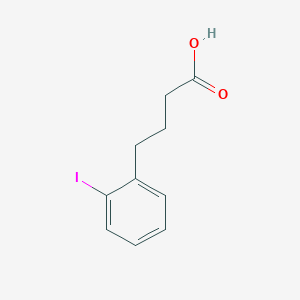
![3-Cyano-7-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12288595.png)

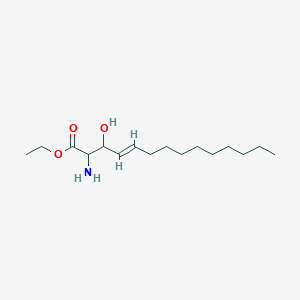
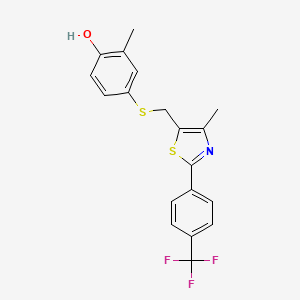
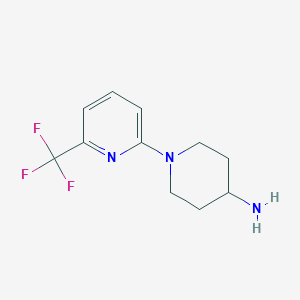
![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-oxazole-d3](/img/structure/B12288613.png)
![17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile](/img/structure/B12288620.png)
![6-[[6-Amino-5-(ethoxycarbonylamino)pyridin-2-yl]-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288656.png)

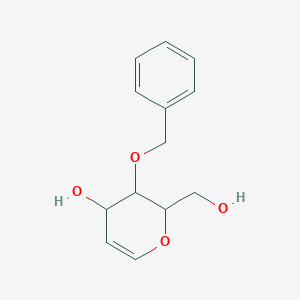
![[2-(2,3-Dihydro-1-benzofuran-4-yl)cyclopropyl]methanamine](/img/structure/B12288680.png)
